2-(3,5-dimethylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F5NO3/c1-10-7-11(2)9-14(8-10)25-16(18,19)15(24)23-12-3-5-13(6-4-12)26-17(20,21)22/h3-9H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXCJZYUISZVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the phenoxy and acetamide intermediates The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DCM.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethoxy and difluoro groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, leading to the desired biological effects.
Comparison with Similar Compounds
A. Substituent Effects on Lipophilicity and Bioavailability
- The target compound’s trifluoromethoxy and difluoro groups enhance lipophilicity compared to analogs like 19p and 19q , which incorporate carboxylic acids for improved aqueous solubility . This suggests the target may exhibit better membrane permeability but poorer solubility, a trade-off critical for drug design.
- Alachlor () uses a chloro substituent for reactivity in herbicidal activity, whereas fluorine in the target compound likely improves metabolic stability .
B. Heterocyclic vs. Phenoxy Cores
- DPA-714 () employs a pyrazolo-pyrimidine core, enabling specific target engagement (e.g., translocator protein in neuroimaging), contrasting with the target’s purely aromatic phenoxy system .
Biological Activity
The compound 2-(3,5-dimethylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a difluoro group and a trifluoromethoxy substituent, which are significant for its biological activity.
Anticonvulsant Activity
A study focused on related compounds indicated that the incorporation of fluorine atoms enhances anticonvulsant activity. The presence of trifluoromethyl groups has been associated with increased efficacy against seizures in animal models. For instance, compounds structurally similar to our target compound demonstrated significant protection in maximal electroshock (MES) tests at varying dosages (100 mg/kg and 300 mg/kg) .
Neuroprotective Effects
Research on related acetamide derivatives suggests that compounds with similar structures exhibit neuroprotective effects. For example, one study found that certain substituted phenylacetamides demonstrated protective effects on neuronal cells against oxidative stress . This aligns with the hypothesis that our compound may possess neuroprotective properties due to its structural characteristics.
The biological activity of this compound is likely mediated through the modulation of neurotransmitter systems and ion channels. Specifically, the fluorinated groups may enhance lipophilicity and facilitate better blood-brain barrier penetration, contributing to its pharmacological effects .
In Vivo Studies
In animal models, compounds with similar structural motifs have shown varied degrees of anticonvulsant activity. For example, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were tested for their anticonvulsant properties using standard screening models . The findings indicated that modifications in the molecular structure significantly influenced the degree of anticonvulsant protection.
In Vitro Studies
In vitro evaluations have demonstrated that some acetamide derivatives can protect neuronal cells from damage induced by harmful agents like sodium nitroprusside (SNP). For instance, a derivative exhibited better protective effects than edaravone, a standard neuroprotective agent . This suggests that our compound may have similar protective capabilities.
Data Summary
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-(3,5-dimethylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide with high purity?
The synthesis typically involves multi-step organic reactions. A common approach includes nucleophilic substitution of 3,5-dimethylphenol with difluoroacetate derivatives, followed by coupling to a 4-(trifluoromethoxy)aniline precursor. Key steps:
- Use of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to facilitate phenoxy group formation .
- TLC monitoring to ensure reaction completion and intermediate purity .
- Final purification via recrystallization or column chromatography to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and thermal stability?
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., dimethylphenoxy, trifluoromethoxy) via ¹H/¹³C and ¹⁹F NMR .
- Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) : Determine melting points (e.g., 160–165°C) and decomposition profiles, critical for storage and formulation .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ~437 g/mol) and fragmentation patterns .
Q. How does the compound’s lipophilicity impact its pharmacokinetic properties?
The 3,5-dimethylphenoxy and trifluoromethoxy groups enhance lipophilicity (logP ~3.5), favoring membrane permeability but potentially limiting aqueous solubility. Computational modeling (e.g., PSA ~85 Ų) predicts moderate blood-brain barrier penetration .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activities of structurally similar acetamide derivatives?
Contradictions in antiviral or enzyme inhibition data may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
- Substituent effects : Fluorine vs. methyl groups alter electron density and binding kinetics. For example, dimethylphenoxy derivatives show 10-fold higher IC₅₀ in kinase assays compared to fluorophenoxy analogs .
- Metabolic stability : Trifluoromethoxy groups reduce CYP450-mediated degradation compared to methoxy substituents .
Q. How do structural modifications in the phenoxy and acetamide groups influence binding affinity to biological targets?
- Dimethylphenoxy group : Enhances hydrophobic interactions in enzyme active sites (e.g., COX-2 inhibition) but may sterically hinder binding to smaller pockets .
- Trifluoromethoxy phenyl group : Increases electronegativity, improving hydrogen bonding with residues like Asp451 in kinase targets .
- Difluoroacetamide backbone : Stabilizes the amide bond against hydrolysis, prolonging in vivo activity .
Q. What experimental designs optimize yield in multi-step syntheses of this compound?
- Stepwise optimization : Adjust reaction temperatures (e.g., 60°C for coupling vs. 25°C for cyclization) to minimize side products .
- Catalyst screening : Palladium catalysts improve Ullmann coupling efficiency (yield increase from 45% to 72%) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves crystallization .
Q. What computational tools predict the compound’s interaction with novel biological targets?
- Molecular docking (AutoDock Vina) : Simulates binding to targets like EGFR or 5-HT receptors, prioritizing residues for mutagenesis studies .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns, identifying critical hydrogen bonds and π-π interactions .
Methodological Notes
- Key references : Prioritized peer-reviewed studies (e.g., ) and synthetic protocols ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
